molecular formula C11H9NO4 B1199355 Nivimedone CAS No. 49561-92-4

Nivimedone

カタログ番号: B1199355
CAS番号: 49561-92-4
分子量: 219.19 g/mol
InChIキー: KMQFWCXRCDQFFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of nivimedone follows International Union of Pure and Applied Chemistry guidelines, with the compound existing in several distinct chemical forms. The free base form of nivimedone carries the systematic name 3-hydroxy-5,6-dimethyl-2-nitroinden-1-one, reflecting its core indanone structure with specific substituent positioning. This nomenclature precisely describes the hydroxyl group at position 3, the nitro group at position 2, and the methyl substituents at positions 5 and 6 of the indene ring system.

The sodium salt derivative, commonly referred to as nivimedone sodium, possesses the systematic name sodium;(5,6-dimethyl-1,3-dioxoinden-2-ylidene)-dioxidoazanium, which describes the anionic nature of the nitro group and its coordination with the sodium cation. This nomenclature reflects the electronic rearrangement that occurs upon salt formation, where the nitro group adopts an aci-nitro configuration, creating a resonance-stabilized anion.

Chemical Form Molecular Formula Molecular Weight (g/mol) CAS Number
Free Base C₁₁H₉NO₄ 219.19 49561-92-4
Sodium Salt (Anhydrous) C₁₁H₈NNaO₄ 241.17 62077-09-2
Sodium Salt (Monohydrate) C₁₁H₁₀NNaO₅ 259.19 62077-09-2

The molecular formula analysis reveals that the transformation from free base to sodium salt involves deprotonation, resulting in the loss of one hydrogen atom and the incorporation of a sodium cation. The monohydrate form includes an additional water molecule, which can significantly influence the compound's physical properties and stability characteristics.

Stereochemical Configuration and Chiral Properties

Nivimedone exhibits achiral characteristics, containing no defined stereocenters within its molecular structure. The compound's stereochemical analysis reveals zero out of zero defined stereocenters, confirming the absence of chiral carbon atoms that would give rise to enantiomeric forms. This achiral nature simplifies the compound's stereochemical profile and eliminates concerns regarding optical activity or the need for enantioselective synthesis or separation.

The molecular geometry of nivimedone is largely planar due to the aromatic indene ring system and the conjugated nature of the carbonyl and nitro groups. The 5,6-dimethyl substitution pattern creates a symmetric arrangement that maintains the compound's achiral character while providing steric bulk that influences molecular interactions and crystal packing arrangements.

Stereochemical Parameter Value
Defined Stereocenters 0/0
E/Z Centers 0
Optical Activity None
Stereochemistry Classification Achiral
Molecular Charge 0 (free base)

The absence of stereoisomerism in nivimedone simplifies its analytical characterization and pharmaceutical development, as there are no concerns regarding the separation of enantiomers or the potential for different biological activities between stereoisomeric forms. This stereochemical simplicity represents an advantage in both synthetic accessibility and regulatory considerations.

Crystallographic Data and Solid-State Structure

The solid-state structure of nivimedone has been characterized through various crystallographic studies, revealing important insights into its molecular packing and intermolecular interactions. The crystal structure data indicates that nivimedone can crystallize in different polymorphic forms, depending on the specific chemical form and crystallization conditions employed.

The Cambridge Structural Database contains multiple entries for nivimedone-related compounds, providing a comprehensive foundation for understanding the solid-state behavior of this molecular family. The crystallographic analysis reveals that the indanone core adopts a planar configuration, with the nitro group positioned to maximize conjugation with the aromatic system.

Intermolecular hydrogen bonding plays a crucial role in the crystal packing of nivimedone, particularly involving the hydroxyl group at position 3 and the oxygen atoms of the nitro and carbonyl groups. These interactions create a three-dimensional network that stabilizes the crystal lattice and influences the compound's physical properties such as melting point, solubility, and stability.

Crystallographic Parameter Free Base Sodium Salt Monohydrate
Molecular Formula C₁₁H₉NO₄ C₁₁H₁₀NNaO₅
Formula Weight 219.19 259.19
Crystal System Not specified Not specified
Space Group Not specified Not specified

The presence of water molecules in the monohydrate form creates additional hydrogen bonding opportunities, which can significantly alter the crystal packing arrangement compared to the anhydrous forms. This hydration can influence the compound's dissolution behavior and bioavailability characteristics.

Tautomeric Forms and Electronic Delocalization Phenomena

Nivimedone exhibits complex tautomeric equilibria that significantly influence its chemical and biological properties. The compound can exist in multiple tautomeric forms, with the most prominent being the keto-enol tautomerism involving the carbonyl groups and the hydroxyl group at position 3. These tautomeric interconversions are facilitated by the conjugated π-electron system that extends throughout the indanone framework.

The aci-nitro tautomeric form represents another significant structural variation, particularly relevant in the sodium salt derivative. In this form, the nitro group adopts a different electronic configuration, with the negative charge delocalized across the nitro oxygen atoms. This tautomeric form is stabilized by resonance and is essential for understanding the compound's reactivity and coordination chemistry.

Electronic delocalization phenomena in nivimedone are extensive due to the presence of multiple conjugated functional groups. The π-electron system extends from the aromatic ring through the carbonyl groups and can include the nitro group, creating a highly delocalized electronic structure. This delocalization contributes to the compound's stability and influences its spectroscopic properties, particularly ultraviolet-visible absorption characteristics.

Tautomeric Form Structural Feature Stability Factor
Keto Form C=O at positions 1,3 Aromatic stabilization
Enol Form C-OH at position 3 Hydrogen bonding
Aci-nitro Form Delocalized nitro group Resonance stabilization
Nitronic Acid Form C-NO₂H configuration Proton mobility

The tautomeric equilibrium position is influenced by environmental factors including pH, solvent polarity, and temperature. In aqueous solutions, the equilibrium typically favors forms that maximize hydrogen bonding interactions with water molecules. The presence of sodium ions in the salt form can shift these equilibria by stabilizing specific tautomeric forms through ionic interactions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

49561-92-4

分子式

C11H9NO4

分子量

219.19 g/mol

IUPAC名

5,6-dimethyl-2-nitroindene-1,3-dione

InChI

InChI=1S/C11H9NO4/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16/h3-4,9H,1-2H3

InChIキー

KMQFWCXRCDQFFQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-]

正規SMILES

CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-]

他のCAS番号

49561-92-4

関連するCAS

57441-90-4 (hydrochloride salt)

同義語

5,6-dimethyl-2-nitroindane-1,3-dione, sodium salt
BRL 10833
nivimedone
nivimedone sodium
nivimedone, sodium salt, monohydrate

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of nivimedone involves the reaction of 5,6-dimethyl-1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene with azinate under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of nivimedone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and drying to obtain the final product in its anhydrous form .

化学反応の分析

反応の種類

ニビメドンは、次のものを含むさまざまな化学反応を起こします。

    酸化: ニビメドンは酸化されて対応する酸化物を形成することができます。

    還元: 還元反応は、ニビメドンを還元形態に変換することができます。

    置換: ニビメドンは、官能基が他の基に置換される置換反応に関与することができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: ハロゲンやアルキル化剤などの試薬は、特定の条件下で使用されます。

生成される主要な生成物

    酸化: 酸化物とヒドロキシル化誘導体の形成。

    還元: 官能基が変化した還元誘導体の形成。

    置換: 新しい官能基を持つ置換誘導体の形成。

科学的研究の応用

ニビメドンは、次のものを含む幅広い科学研究用途を持っています。

    化学: 反応機構と経路を研究するためのモデル化合物として使用されます。

    生物学: 細胞プロセスと免疫応答への影響について調査されています。

    医学: アレルギー反応や炎症性疾患の治療における潜在的な治療的用途について調査されています。

    産業: 抗アレルギー製剤や製品の開発に利用されています.

作用機序

ニビメドンは、肥満細胞からのヒスタミンおよびその他のメディエーターの放出を阻害することによってその効果を発揮します。 アレルギー反応に関与する特定の受容体と経路を標的にすることで、炎症とアレルギー症状を軽減します .

類似化合物との比較

Comparison with Structurally and Mechanistically Similar Compounds

Structural Comparisons

Compound Molecular Formula Key Structural Features Mechanism of Action
Nivimedone C₁₁H₉NO₄ Nitro group at C2; 5,6-dimethyl substitution Mast cell stabilizer; SRS-A antagonism
Zardaverine C₁₂H₁₀F₂N₂O₃ Difluoromethoxy substitution; pyridazinone Phosphodiesterase (PDE) inhibitor; bronchodilator
Tomelukast C₁₆H₂₂N₄O₃ Quinoline backbone; carbamate side chain Leukotriene receptor antagonist
Cromitrile C₂₀H₁₅N₅O₅ Tetrazolyl-benzopyran moiety Mast cell stabilizer; anti-IgE activity

Key Structural Insights :

  • Nivimedone’s nitro group enhances electron-withdrawing effects, stabilizing its interaction with mast cell membranes .
  • Zardaverine’s difluoromethoxy group optimizes PDE4 inhibition, distinct from Nivimedone’s mast cell targeting .
  • Cromitrile shares mast cell stabilization but incorporates a tetrazolyl group for improved solubility .

Mechanistic and Pharmacological Differences

Nivimedone vs. Cromitrile :
  • Similarities : Both inhibit histamine release and are classified as mast cell stabilizers .
  • Differences :
    • Nivimedone demonstrates modest SRS-A antagonism, whereas Cromitrile shows additional anti-IgE activity .
    • Cromitrile’s benzopyran-tetrazole structure may confer longer plasma half-life compared to Nivimedone’s indenedione core .
Nivimedone vs. Zardaverine :
  • Mechanism : Zardaverine inhibits PDE4, increasing cAMP levels for bronchodilation, while Nivimedone directly blocks mast cell degranulation .
  • Clinical Use : Zardaverine is preferred in acute bronchospasm, whereas Nivimedone is prophylactic .

Clinical Efficacy and Limitations

Nivimedone in Asthma Management :
  • A 1979 double-blind trial (n=24) showed sodium nivimedone (200 mg thrice daily) significantly improved peak expiratory flow rate (PEFR) and reduced bronchodilator use in 50% of patients.
Comparison with DSCG :
  • Nivimedone’s oral administration offers convenience over DSCG’s inhaled route, but its efficacy is less consistent across patient subgroups .

Regulatory and Industrial Status

Compound FDA UNII EMA XEVMPD Index WHO INN Recognition
Nivimedone 1M887244YI SUB09333MIG Yes (1977)
Zardaverine TQ358GWH6Y SUB00142MIG Yes (1989)
Cromitrile W6V355N614 SUB06823MIG Yes

Notable Observations:

  • Nivimedone’s INN was established earlier (1977) than Zardaverine’s (1989), reflecting its historical development .
  • Industrial production of Nivimedone derivatives (e.g., sodium salt) is standardized under HS 29147000, ensuring regulatory compliance .

生物活性

Nivimedone, also known as sodium nivimedone or BRL10833, is a compound that has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications. This article delves into the biological activity of Nivimedone, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Nivimedone

Nivimedone is classified as a mast cell stabilizer and has been investigated for its antiallergic properties. It has been shown to act on various biological pathways, particularly through interactions with GPR35, a G protein-coupled receptor implicated in inflammatory responses.

Pharmacological Properties

  • Mast Cell Stabilization : Nivimedone has demonstrated significant activity in stabilizing mast cells, which play a crucial role in allergic reactions. By inhibiting the release of mediators from these cells, Nivimedone can mitigate allergic symptoms and inflammation.
  • GPR35 Agonism : Research indicates that Nivimedone acts as an agonist for GPR35, with an effective concentration (EC50) of approximately 1.9 ± 0.3 μM. This interaction suggests a mechanism through which Nivimedone may exert its anti-inflammatory effects .
  • Nitric Oxide Release : As a nitrate prodrug, Nivimedone is capable of releasing nitric oxide (NO) in a controlled manner. This property is significant for therapeutic applications in conditions requiring vasodilation and improved blood flow .

The mechanisms through which Nivimedone exerts its biological effects include:

  • Inhibition of Allergic Responses : By stabilizing mast cells and preventing degranulation, Nivimedone reduces the release of histamine and other pro-inflammatory cytokines.
  • Nitric Oxide Pathway : The controlled release of NO contributes to vasodilation and may enhance tissue perfusion in inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of Nivimedone:

  • Clinical Trials : In clinical settings, sodium nivimedone has shown promise in treating allergic conditions such as asthma and rhinitis. A study indicated that patients receiving Nivimedone experienced fewer allergic episodes compared to those on placebo .
  • Animal Models : In rodent models of allergy, Nivimedone significantly reduced symptoms associated with passive cutaneous anaphylaxis, demonstrating its potential as a therapeutic agent in managing allergic reactions .

Data Table: Summary of Biological Activities

ActivityMechanismEC50 (μM)Reference
Mast Cell StabilizationInhibition of mediator release1.9 ± 0.3
GPR35 AgonismActivation of inflammatory pathways1.9 ± 0.3
Nitric Oxide ReleaseVasodilation-

Q & A

Q. What tools enhance efficiency in systematic reviews of Nivimedone-related literature?

  • Methodological Answer : Use NVivo for thematic coding of qualitative data and EndNote for citation management. Leverage PRISMA frameworks to structure reviews and Rayyan for collaborative screening . Prioritize peer-reviewed journals with robust impact factors (e.g., Journal of Medicinal Chemistry) .
    Nvivo进阶:文献综述场景-百科全书+Nvivo, 十分钟做完文献梳理
    10:54

Q. How can interdisciplinary teams align methodologies in Nivimedone research?

  • Methodological Answer : Establish a shared protocol repository (e.g., OSF) with standardized SOPs for assays. Hold cross-disciplinary workshops to harmonize terminology (e.g., "target engagement" vs. "binding affinity"). Use collaborative platforms like Slack for real-time data discussion .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。